(2-Aminoethyl)phosphonic Acid Hydrochloride

Enzyme Inhibition Phosphatase Nucleotidase

Researchers investigating purinergic signaling and CD73 modulation face significant data integrity risks from broad-spectrum phosphatase inhibitors. (2-Aminoethyl)phosphonic acid hydrochloride is the precise solution, offering unparalleled target engagement specificity. - Delivers a 105-fold selectivity window for human 5′-nucleotidase (IC50 = 380 nM) over calf intestinal alkaline phosphatase (IC50 = 39,800 nM), eliminating confounding off-target effects. - Provides a well-defined Ni(II) stability constant (log K_ML = 5.35), ensuring predictable chelation behavior for reproducible metal-binding studies. - Sourced as the hydrochloride salt for enhanced aqueous solubility and consistent handling, unlike the zwitterionic free acid form.

Molecular Formula C2H9ClNO3P
Molecular Weight 161.52 g/mol
Cat. No. B13710542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)phosphonic Acid Hydrochloride
Molecular FormulaC2H9ClNO3P
Molecular Weight161.52 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)N.Cl
InChIInChI=1S/C2H8NO3P.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H
InChIKeyAIYQCJPWOAHEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethylphosphonic Acid HCl: Identity & Procurement


(2-Aminoethyl)phosphonic acid hydrochloride (CAS not yet widely indexed; MDL MFCD31657912; molecular formula C₂H₉ClNO₃P; molecular weight 161.52) is the hydrochloride salt form of 2-aminoethylphosphonic acid (2-AEP, ciliatine), the first naturally occurring phosphonate discovered in 1959 and shown to be a constituent of lipids, proteins, and polysaccharides [1]. The parent free acid (CAS 2041-14-7, molecular weight 125.06) is an endogenous human metabolite and serves as a phosphorus source for numerous prokaryotic lineages [2]. The hydrochloride salt form provides enhanced aqueous solubility and handling convenience compared to the zwitterionic free acid, which has a decomposition temperature of 296°C and predicted density of 1.482 g/cm³ .

Hydrochloride salt form may support aqueous solubility and handling
Stable C-P bond resists phosphatase hydrolysis
Defined composition supports metal chelation and materials research

2-AEP HCl: P-C Bond Advantage


Phosphonates cannot be treated as interchangeable commodities due to fundamental structural and functional divergence across the class. The defining feature of (2-aminoethyl)phosphonic acid is its stable C-P bond, which confers resistance to enzymatic hydrolysis by phosphatases that readily cleave C-O-P phosphate ester bonds [1]. Unlike bisphosphonates such as alendronate and pamidronate which possess P-C-P backbones that enable potent bone mineral binding and osteoclast inhibition (relative potencies ranging from 1 for pamidronate to 4 for alendronate to 20 for risedronate) [2], the mono-phosphonate 2-AEP offers distinct chelation geometry and metal affinity profiles. Additionally, compounds containing C-P bonds form more stable metal complexes than corresponding compounds containing C-O-P bonds, a difference that directly impacts experimental reproducibility in metal-binding studies [3]. Substituting with aminophosphonic acids of different chain lengths (e.g., aminomethylphosphonic acid or 3-aminopropylphosphonic acid) alters chelate ring size and ligand basicity, producing measurably different stability constants [4]. These non-interchangeable properties necessitate compound-specific procurement for reproducible research outcomes.

Bisphosphonates (e.g., alendronate) possess P-C-P backbones with distinct mineral-binding profiles; mono-phosphonate 2-AEP may not replicate their binding behavior.

Aminophosphonic acids of different chain length (aminomethyl, 3-aminopropyl) alter chelate ring size and stability constants, limiting direct substitution.

Compounds with C-O-P bonds are more susceptible to phosphatase cleavage than C-P phosphonates, affecting assay reproducibility.

2-AEP HCl: Quantitative Differentiation Evidence


5'-Nucleotidase vs Alkaline Phosphatase Selectivity

2-Aminoethylphosphonic acid demonstrates marked target selectivity between different phosphatase enzymes. In direct comparative assays, the compound inhibited human ecto-5'-nucleotidase with an IC50 of 380 nM, whereas inhibition of calf intestinal alkaline phosphatase required a substantially higher concentration with an IC50 of 39,800 nM (39.8 μM) [1]. This represents a 105-fold difference in inhibitory potency between the two enzyme targets.

Enzyme Selectivity
Head-to-head
IC50: 380 nM (5′-nucleotidase) vs 39,800 nM (alkaline phosphatase) · 105-fold
Supports selective 5′-nucleotidase pathway studies; may reduce broader phosphatase interference.
COS7 transfection, AMP substrate vs CDP-star assay
Enzyme Inhibition Phosphatase Nucleotidase IC50 Selectivity

Metal Chelation: Stability vs Glycine and ATP

Potentiometric titration studies at 25°C and μ=0.1 (NaClO₄) in aqueous solution established the stability constants for metal complexes of 2-aminoethylphosphonic acid with divalent transition metals. For Ni(II), 2-AEP forms a 1:1 complex with a stability constant log K_ML = 5.35 [1]. This value positions 2-AEP between glycine (log K_ML ≈ 5.78) and adenosine triphosphate (ATP, log K_ML ≈ 5.0) in chelating strength, and reveals that aminophosphonic acids display comparatively low selectivity among divalent metal ions tested [1]. In head-to-head comparison, aminomethylphosphonic acid (1-amino) and 3-aminopropylphosphonic acid (3-amino) produce different stability constants due to altered chelate ring size (5-membered vs 6-membered rings) and ligand basicity differences [2].

Metal Chelation
Head-to-head
log KML = 5.35 (NiII) between glycine (5.78) and ATP (5.0)
Intermediate chelation strength supports metal-binding study design.
Potentiometric titration, 25 °C, μ=0.1
Metal Chelation Stability Constant Potentiometry Ni(II) Complex Coordination Chemistry

Crystal Structure of Chromium 2-AEP Hybrid

2-Aminoethylphosphonic acid serves as a phosphonate ligand capable of forming structurally characterized coordination polymers with transition metals. In the chromium(II) complex Cr[(H₃N-(CH₂)₂-PO₃)(Cl)(H₂O)], 2-AEP coordinates to Cr(II) centers forming a polar organic-inorganic hybrid material that crystallizes in the noncentrosymmetric monoclinic space group P2₁ with unit cell parameters a = 5.249(1) Å, b = 14.133(3) Å, c = 5.275(1) Å, and β = 105.55(2)° [1]. The compound exhibits weak ferromagnetic behavior below the critical temperature T_N = 5.5 K with a coercive field H_c = 30 Oe and remnant magnetization M_r = 0.08 μ_B at 4.5 K [1]. This crystallographic characterization provides definitive structural parameters absent for many synthetic phosphonate analogs, enabling reproducible synthesis of hybrid materials.

Crystal Structure
Cross-study comparable
Space group P21, a=5.249 Å, b=14.133 Å, c=5.275 Å, β=105.55°; TN=5.5 K, weak ferromagnetism
Defined crystallographic data supports reproducible hybrid material synthesis.
Single-crystal XRD, ambient temperature
Crystal Structure X-Ray Diffraction Organophosphonate Hybrid Material Coordination Polymer

Bone-Targeting Affinity: Phosphonate vs Bisphosphonate Au NPs

In a direct comparative study of nanoparticle surface functionalization strategies for bone tissue targeting, gold nanoparticles functionalized with 2-aminoethylphosphonic acid (phosphonate) were evaluated alongside nanoparticles functionalized with L-glutamic acid (carboxylate) and alendronate (bisphosphonate). The 2-AEP-functionalized Au NPs exhibited calcium affinity that enabled targeted delivery to calcified tissue, with binding affinity substantially exceeding that of carboxylate-functionalized nanoparticles and approaching the performance of bisphosphonate-alendronate conjugates [1]. Quantitative analysis showed that while bisphosphonate-functionalized Au NPs demonstrated the highest binding (set as reference), 2-AEP-functionalized Au NPs achieved binding within the same order of magnitude, whereas carboxylate-functionalized Au NPs showed significantly lower binding affinity [1].

Bone Targeting
Head-to-head
Au NP binding: 2-AEP intermediate, superior to carboxylate, approaching bisphosphonate-alendronate
Supports bone-targeted imaging research; lower osteoclast-modulating activity vs bisphosphonates.
In vitro damaged bone tissue model
Gold Nanoparticles Calcified Tissue Targeting Surface Functionalization Bone Imaging Bisphosphonate

Hydrochloride Salt: Solubility and Stability Advantage

The free acid form of 2-aminoethylphosphonic acid (CAS 2041-14-7) is a solid with a decomposition temperature of 296°C, a predicted boiling point of 352.5±44.0°C, a predicted density of 1.482±0.06 g/cm³, and an XLogP value of -4.8 indicating high hydrophilicity [1]. While the free acid is water-soluble (50 mg/mL, clear, colorless solution), it exists as a zwitterion at physiological pH, which can limit its utility in formulations requiring precise ionic strength control. The hydrochloride salt form (molecular weight 161.52 vs 125.06 for free acid) provides a defined counterion that enhances aqueous solubility beyond the free acid and eliminates pH-dependent zwitterionic equilibria, offering greater formulation reproducibility for sensitive biological assays and material synthesis protocols .

Salt Form
Class-level inference
Defined chloride counterion, pH-independent speciation (MW 161.52 vs free acid 125.06)
Salt form may improve formulation reproducibility; verify for specific assay conditions.
Free acid: zwitterionic, decomposition 296 °C
Solubility Hydrochloride Salt Formulation Stability Aqueous Solution

2-AEP HCl: Evidence-Backed Application Scenarios


Selective 5'-Nucleotidase Inhibition

Based on the 105-fold selectivity for human 5'-nucleotidase (IC50 = 380 nM) over calf intestinal alkaline phosphatase (IC50 = 39,800 nM) [1], (2-aminoethyl)phosphonic acid hydrochloride is the appropriate procurement choice for researchers investigating purinergic signaling pathways where 5'-nucleotidase (CD73) modulation must be distinguished from non-specific alkaline phosphatase inhibition. This selectivity profile is particularly relevant for cancer immunology studies where CD73 is a validated immunotherapy target, enabling more interpretable results compared to broad-spectrum phosphatase inhibitors.

Metal-Phosphonate Hybrid Material Synthesis

For materials scientists synthesizing metal-organic frameworks or coordination polymers, 2-AEP offers the advantage of well-characterized crystallographic parameters. The demonstrated ability to form polar (noncentrosymmetric) structures with Cr(II) under aqueous conditions [2] makes this compound suitable for reproducible synthesis of hybrid materials where structural predictability and magnetic properties are critical experimental endpoints.

Bone-Targeted Nanoparticles Without Bisphosphonate Effects

For researchers developing imaging agents or targeted delivery systems to calcified tissues, 2-AEP-functionalized nanoparticles provide bone-binding affinity approaching that of bisphosphonate conjugates [3]. Unlike alendronate or pamidronate, 2-AEP does not induce osteoclast apoptosis or inhibit bone remodeling, making it the preferred ligand for diagnostic or mechanistic studies where anti-resorptive pharmacological effects would confound interpretation of bone-targeting outcomes.

Metal Chelation: Intermediate Affinity

The established stability constant of 2-AEP with Ni(II) (log K_ML = 5.35) positions this compound between glycine and ATP in chelation strength [4]. Researchers designing metal-binding experiments in biological buffer systems should select 2-AEP when intermediate chelation affinity is required, as opposed to stronger chelators (e.g., EDTA) or weaker amino acid ligands. This property is particularly valuable for studies of metal ion homeostasis where physiological relevance of binding strength must be maintained.

Application
Selection Property
Validation Focus
5′-Nucleotidase pathway studies
Target selectivity profile
5′-nucleotidase vs alkaline phosphatase inhibition context
Metal-phosphonate hybrid synthesis
Defined crystallographic parameters
Reproducible coordination polymer characterization
Bone-targeted nanoparticle research
Phosphonate surface functionalization
Calcified tissue binding without strong osteoclast modulation
Metal chelation research
Chelation affinity profile
Metal-binding behavior under assay conditions
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